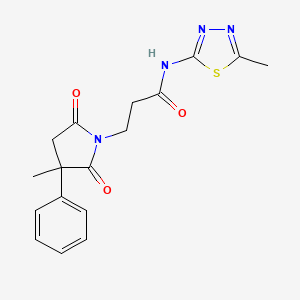
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” is a complex organic compound that features a pyrrolidinyl group and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” typically involves multi-step organic reactions. The starting materials might include 3-methyl-2,5-dioxo-3-phenyl-1-pyrrolidine and 5-methyl-1,3,4-thiadiazole. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction reactions could be used to modify the compound’s structure, particularly the carbonyl groups.
Substitution: Various substitution reactions might be employed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for creating new materials or pharmaceuticals.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar biological activity, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets might make it useful in treating certain diseases or conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
- 3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE
Uniqueness
The uniqueness of “3-(3-METHYL-2,5-DIOXO-3-PHENYL-1-PYRROLIDINYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE” lies in its specific combination of functional groups and molecular structure. This unique arrangement might confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O3S/c1-11-19-20-16(25-11)18-13(22)8-9-21-14(23)10-17(2,15(21)24)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,18,20,22) |
InChI Key |
YUMGODYZRMVBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C(=O)CC(C2=O)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)
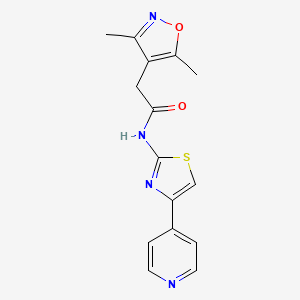
![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)
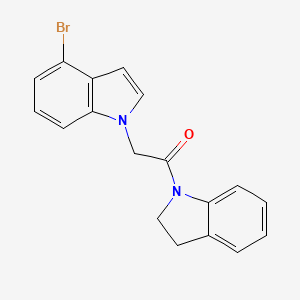
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B14935532.png)
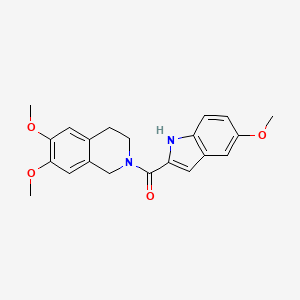
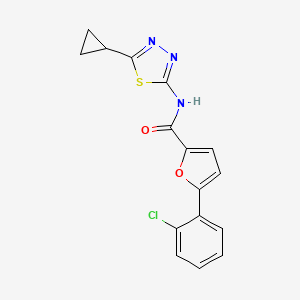
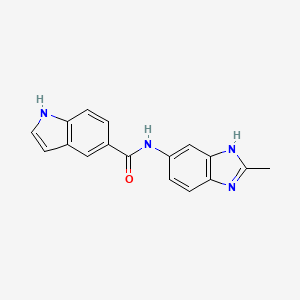
![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)
![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)
![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)
